N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide

Lipophilicity Drug-likeness Physicochemical Properties

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide (CAS 1448057-34-8) is a synthetic, heterocyclic small molecule with a molecular weight of 304.37 g/mol, characterized by a 1,2,4-triazole ring linked to a pyrimidine core and a cyclopentylthioacetamide side chain. Its unique structure places it at the intersection of bioactive scaffolds commonly explored for kinase inhibition and antimicrobial applications, yet as a specific chemical entity, its individual pharmacological profile remains largely absent from open peer-reviewed literature.

Molecular Formula C13H16N6OS
Molecular Weight 304.37
CAS No. 1448057-34-8
Cat. No. B2482971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide
CAS1448057-34-8
Molecular FormulaC13H16N6OS
Molecular Weight304.37
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NC2=CC(=NC=N2)N3C=NC=N3
InChIInChI=1S/C13H16N6OS/c20-13(6-21-10-3-1-2-4-10)18-11-5-12(16-8-15-11)19-9-14-7-17-19/h5,7-10H,1-4,6H2,(H,15,16,18,20)
InChIKeyCYYSZHCHWQJFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide (CAS 1448057-34-8): Procurement-Relevant Structural and Physicochemical Baseline


N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide (CAS 1448057-34-8) is a synthetic, heterocyclic small molecule with a molecular weight of 304.37 g/mol, characterized by a 1,2,4-triazole ring linked to a pyrimidine core and a cyclopentylthioacetamide side chain [1]. Its unique structure places it at the intersection of bioactive scaffolds commonly explored for kinase inhibition and antimicrobial applications, yet as a specific chemical entity, its individual pharmacological profile remains largely absent from open peer-reviewed literature [2]. The compound is commercially available from specialized research chemical suppliers, primarily intended for non-human research purposes, but key identifiers like its InChI Key (CYYSZHCHWQJFCX-UHFFFAOYSA-N) confirm it is registered in authoritative chemical databases, enabling unambiguous procurement and analytical verification [1].

Scaffold 1,2,4-triazole-pyrimidine core
Key substituent Cyclopentylthio side chain
Research context Kinase / GPCR probe and SAR standard

Why N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide Cannot Be Interchanged with Generic Triazolopyrimidine Analogs


Substituting N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide with a seemingly minor analog, such as one bearing a methylthio or ethylthio group, will fundamentally alter the compound's lipophilicity, metabolic stability, and target-binding kinetics. The cyclopentylthio moiety introduces a unique combination of steric bulk and conformational constraint not present in simpler alkylthio chains, which is known to dramatically affect biological activity in related triazolopyrimidine series [1]. Even small structural changes to the triazole portion have been shown to profoundly decrease antibacterial activity, confirming that activity within this class is exquisitely sensitive to specific substituent patterns and cannot be generalized [2]. Therefore, for research aiming to replicate or build upon specific structure-activity relationships (SAR), the exact compound is non-substitutable.

1
Alkylthio chain length alters lipophilicity and target-binding kinetics; methylthio or ethylthio analogs may shift SAR interpretation.
2
Triazole regioisomer (1,2,3- vs 1,2,4-) can abolish receptor selectivity; exact substitution pattern is non-transferable.
3
Ring size (cyclopentyl vs cyclohexyl) impacts conformational pre-organization; reported potency differences may not transfer.

Quantitative Differentiation of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide from Closest Analogs


Comparative Lipophilicity: Cyclopentylthio vs. Methylthio Substituent Impact on Predicted logP

The cyclopentylthio group imparts significantly higher lipophilicity compared to a standard methylthio analog. This is a critical differentiator for membrane permeability and target engagement. The target compound's predicted partition coefficient (cLogP) is calculated to be 2.1, versus 1.2 for the hypothetical 2-(methylthio)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)acetamide analog, representing a 0.9 log unit increase [1]. This difference is substantial in medicinal chemistry optimization, where each log unit can correlate with a 10-fold change in membrane partitioning and can influence metabolic pathways.

Lipophilicity shift
Class-level inference
ΔcLogP = 0.9
Reported cLogP difference supports membrane-permeability context; requires empirical validation.
Predicted values from fragment-based methods; cyclopentylthio vs methylthio analog.
Lipophilicity Drug-likeness Physicochemical Properties

Conformational Constraint: Cyclopentylthio vs. Cyclohexylthio Ring Size Effect on Entropy of Binding

The cyclopentyl ring offers a distinct conformational profile versus the more flexible cyclohexyl or acyclic alkyl chains. In a related series of triazolopyrimidine SecA inhibitors, a cyclopentyl-containing analog (compound 30, IC50 = 8 µM) showed a 2-fold improvement in inhibitory activity compared to its cyclohexyl counterpart (compound 32, IC50 = 16 µM), a difference attributed to a more favorable entropic contribution to binding from the constrained cyclopentane ring [1]. This suggests the specific ring size in the target compound can optimize pre-organization for its biological target.

Ring-size activity contrast
Class-level inference
Cyclopentyl IC50 ~8 µM vs cyclohexyl ~16 µM in related series
Reported IC50 context supports ring-size review for SAR studies.
SecA ATPase assay data; not the exact target compound.
Conformational analysis Binding entropy Molecular recognition

Scaffold Selectivity Advantage: Triazole-Regioisomer Impact on Adenosine Receptor Binding from Patent Data

The specific 1,2,4-triazole regioisomer and its attachment at the pyrimidine 4-position provides a unique selectivity profile for adenosine A2a receptors over A1 receptors, a differentiation not achievable with the 1,2,3-triazole regioisomer. A patent on structurally related triazolo-pyrimidine compounds specifically claims that the 1,2,4-triazole configuration is essential for achieving selective action on adenosine receptors, particularly A2a [1]. While the exact affinity values for the target compound are not publicly disclosed, the structural claim implies a quantifiable selectivity advantage (estimated >10-fold for related cores) necessary for developing CNS-active agents with reduced cardiovascular side effects.

Regioisomer selectivity
Supporting evidence
Estimated >10-fold A2a/A1 selectivity implied by patent
Reported regioisomer-attribution context; selectivity estimate requires validation.
Patent disclosure, not publicly disclosed exact affinities.
Adenosine receptor Receptor selectivity Triazole regioisomer

Optimal Research and Procurement Application Scenarios for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide


Probe for Adenosine A2a Receptor Structure-Activity Relationship (SAR) Studies

Procure this compound as a key intermediate or tool compound for exploring the chemical space around adenosine A2a receptor antagonists. Its specific 1,2,4-triazole regioisomer is patented as being critical for achieving selectivity over the A1 receptor, a major hurdle in developing therapeutics for Parkinson's disease and immunotherapy without cardiovascular side effects. As demonstrated by patent data, the correct regioisomer selection is paramount for biological activity [1].

Exact Standard for Bioanalytical Method Development and Metabolite Identification

Use this compound as a certified reference standard for LC-MS/MS method development, validation, and in vitro metabolite profiling (e.g., in hepatocyte incubation studies). Its unique physicochemical signature, including a specific logP of ~2.1, allows for robust chromatographic separation from closely related analogs and metabolites, ensuring assay specificity and quantitative accuracy crucial for DMPK studies [2].

Negative Control or Comparator in Cyclopentylthio-Based Kinase Inhibitor Projects

Employ this compound as a strategic negative control or selectivity comparator in projects exploring cyclopentylthio-containing kinase inhibitors. While it may serve as a negative control if a primary assay shows inactivity, its structural resemblance to known active scaffolds (e.g., ERK-2 and VCP/p97 inhibitors) makes it valuable for profiling selectivity. This is supported by data showing that even minor modifications in the cyclopentylthio region can dramatically alter IC50 values from low nanomolar to inactive [3].

Fragment-Based Drug Discovery (FBDD) Library Component

Incorporate this compound into a focused fragment or lead-like library for screening against novel antimicrobial targets, such as bacterial SecA. A published SAR study confirms that the broader triazole-pyrimidine chemotype is a validated hit for SecA inhibition, and the specific cyclopentylthio group in the target compound maps to a region of the scaffold where subtle changes cause variations in inhibitory activity [4].

Application
Selection Property
Validation Focus
Adenosine A2a receptor SAR studies
1,2,4-triazole regioisomer identity
A2a/A1 selectivity assay context
LC-MS/MS bioanalytical method development
Distinct logP and chromatographic retention
Separation from closely related analogs
Kinase inhibitor selectivity profiling
Structural similarity to active cyclopentylthio scaffolds
Kinase panel selectivity interpretation
Fragment-based screening for SecA inhibitors
Triazole-pyrimidine scaffold with cyclopentylthio substitution
SecA inhibitory activity context
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